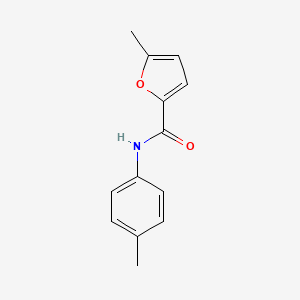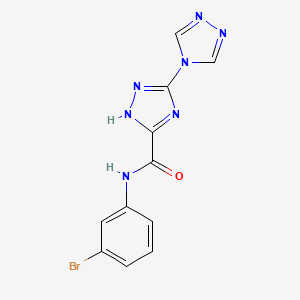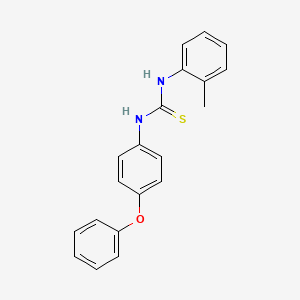
N-(2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-N'-(4-phenoxyphenyl)thiourea, commonly known as MPTU, is a chemical compound that has gained significant attention in the field of scientific research. MPTU is a thiourea derivative that has been widely studied due to its potential applications in various areas, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
MPTU has been extensively studied for its potential applications in various fields of scientific research. In medicine, MPTU has been investigated for its anti-cancer properties. Studies have shown that MPTU can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. MPTU has also been studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
In agriculture, MPTU has been studied for its potential use as a herbicide. Studies have shown that MPTU can effectively control the growth of weeds, making it a potential alternative to traditional herbicides.
In industry, MPTU has been investigated for its use as a polymer stabilizer. Studies have shown that MPTU can effectively stabilize polymers, making it a potential candidate for use in the production of various plastic products.
Mecanismo De Acción
The mechanism of action of MPTU is not fully understood. However, studies have suggested that MPTU may exert its effects by inhibiting the activity of certain enzymes, such as tyrosine kinases, which are involved in cell proliferation and differentiation. MPTU may also exert its effects by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPTU has been shown to have various biochemical and physiological effects. In cancer cells, MPTU has been shown to inhibit cell growth and induce apoptosis. Inflammatory cells, MPTU has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In weed cells, MPTU has been shown to inhibit the growth of weeds by interfering with the plant's ability to synthesize proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPTU in lab experiments is its potential as a selective inhibitor of certain enzymes. MPTU has been shown to selectively inhibit the activity of certain tyrosine kinases, making it a valuable tool for studying the role of these enzymes in various cellular processes.
One limitation of using MPTU in lab experiments is its potential toxicity. Studies have shown that MPTU can be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MPTU. One area of research could focus on the development of MPTU derivatives with improved efficacy and reduced toxicity. Another area of research could focus on the identification of new targets for MPTU, which could expand its potential applications in various fields of scientific research. Additionally, further studies could be conducted to investigate the potential use of MPTU in combination with other drugs or therapies for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of MPTU can be achieved through several methods. One of the most common methods involves the reaction of 2-methylphenyl isothiocyanate with 4-phenoxyaniline in the presence of a base, such as potassium hydroxide, to yield MPTU. Another method involves the reaction of 2-methylphenyl isocyanate with 4-phenoxyphenyl thiocyanate in the presence of a catalyst, such as triethylamine, to produce MPTU.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-7-5-6-10-19(15)22-20(24)21-16-11-13-18(14-12-16)23-17-8-3-2-4-9-17/h2-14H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEXLNKCQHLVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)
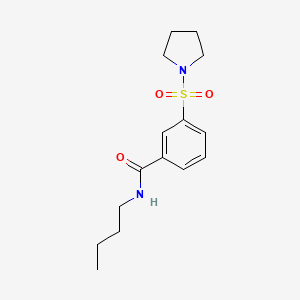
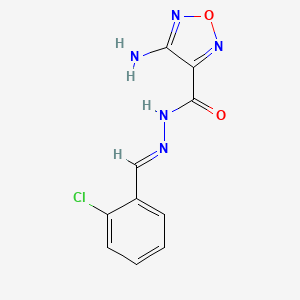
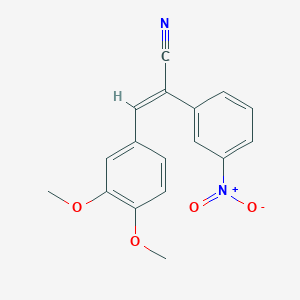
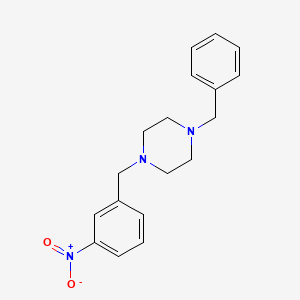
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5789771.png)
![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5789776.png)
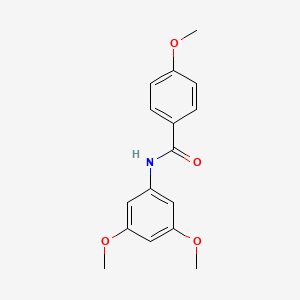
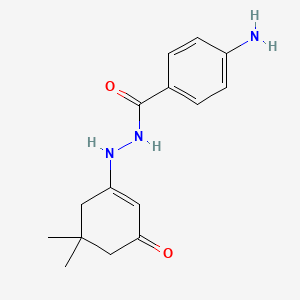
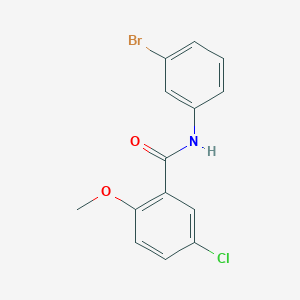
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)
